molecular formula C11H14BNO3 B11889485 (5-(Cyclopropylcarbamoyl)-2-methylphenyl)boronic acid CAS No. 832114-38-2

(5-(Cyclopropylcarbamoyl)-2-methylphenyl)boronic acid

Cat. No.: B11889485
CAS No.: 832114-38-2
M. Wt: 219.05 g/mol
InChI Key: XVQPEKNAGZAAEV-UHFFFAOYSA-N
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Description

(5-(Cyclopropylcarbamoyl)-2-methylphenyl)boronic acid is a chemical compound classified as an arylboronic acid. This class of compounds is highly valued in organic synthesis, primarily for their role in facilitating carbon-carbon bond formation. The core application of this reagent is in Suzuki-Miyaura cross-coupling reactions . In these palladium-catalyzed reactions, the boronic acid functional group acts as a key coupling partner with organic halides, enabling the construction of biaryl and other complex molecular architectures essential in advanced chemical development. Compounds with the cyclopropylcarbamoyl moiety and boronic acid group are frequently employed as intermediates in pharmaceutical research and development . The structural features of this molecule make it a valuable building block for the synthesis of potential therapeutic agents. For instance, boronic acid derivatives with similar cyclopropylcarbamoyl substituents are featured in patent literature concerning the synthesis of bioactive molecules, such as p38 mitogen-activated kinase inhibitors and other drug candidates . This highlights its utility in creating targeted compounds for biological evaluation. Researchers utilize this boronic acid in the discovery and development of new chemical entities. When handling, standard safety protocols for laboratory chemicals should be followed. Refer to the associated Safety Data Sheet for detailed hazard information. This product is For Research Use Only and is not intended for diagnostic or therapeutic use. Molecular Formula: C 11 H 14 BNO 3 Molecular Weight: 219.04 g/mol CAS Registry Number: 1379476-58-0 Storage Recommendations: Store at 2-8°C .

Properties

CAS No.

832114-38-2

Molecular Formula

C11H14BNO3

Molecular Weight

219.05 g/mol

IUPAC Name

[5-(cyclopropylcarbamoyl)-2-methylphenyl]boronic acid

InChI

InChI=1S/C11H14BNO3/c1-7-2-3-8(6-10(7)12(15)16)11(14)13-9-4-5-9/h2-3,6,9,15-16H,4-5H2,1H3,(H,13,14)

InChI Key

XVQPEKNAGZAAEV-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C=CC(=C1)C(=O)NC2CC2)C)(O)O

Origin of Product

United States

Preparation Methods

Key Reaction Conditions

ParameterTypical ValuesSource
Catalyst Pd(OAc)₂, XPhos-Pd-G2
Base KOAc, K₂CO₃
Solvent Ethanol, dioxane
Temperature 80–100°C
Reaction Time 2–18 hours

Mechanistic Pathway

  • Oxidative Addition : Pd(0) oxidizes to Pd(II) by coordinating with the aryl halide.

  • Transmetalation : Boronate anion transfers to Pd(II), forming a Pd(II)-boronate intermediate.

  • Reductive Elimination : Boronic acid is released, regenerating Pd(0).

For (5-(Cyclopropylcarbamoyl)-2-methylphenyl)boronic acid, a 5-bromo-2-methylphenyl derivative substituted with a cyclopropylcarbamoyl group would undergo borylation. The bromine atom serves as the leaving group, while the cyclopropylcarbamoyl group directs regioselectivity.

Suzuki-Miyaura Coupling Applications

Boronic acids like this compound are often intermediates in cross-coupling reactions. For example, in the synthesis of pyrido[2,3-d]pyrimidine derivatives, this compound may participate in coupling with halogenated heterocycles.

Example Reaction

Reactant 1Reactant 2ProductYield
6-Chloro-nicotinic acid methyl esterThis compoundNicotinamide derivative~75%

Conditions: Pd(OAc)₂ (1 mol%), XPhos (6 mol%), K₂CO₃, dioxane/H₂O (2:1), 90°C, 18 hours.

SolventStock Solution (10 mM)
DMSO 4.56 mL per 10 mg
Water/PEG300 Requires co-solvents

Note: Boronic acids are sensitive to moisture and require storage under inert conditions.

Challenges and Optimizations

  • Steric Hindrance : The cyclopropylcarbamoyl group may impede reaction efficiency. Use of bulky ligands (e.g., XPhos) enhances catalytic activity.

  • Purity Control : Purification via silica gel chromatography or recrystallization is critical to remove byproducts.

Comparative Analysis with Related Boronic Acids

CompoundKey FeatureApplication
4-(Cyclohexylcarbamoyl)phenylboronic acidProteasome-binding motifAnticancer agents
3-(Pyridin-3-yl)boronic acidKinase inhibitionCancer therapy
This compoundDual functional groups (boronic acid + carbamoyl)Prodrug intermediates, kinase inhibitors

Chemical Reactions Analysis

Types of Reactions

(5-(Cyclopropylcarbamoyl)-2-methylphenyl)boronic acid can undergo various chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

    Reduction: Reduction reactions can convert the boronic acid group to a borane.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the boronic acid group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or alcohols can react with the boronic acid group under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield boronic esters, while reduction can produce boranes. Substitution reactions can lead to the formation of various substituted phenyl derivatives.

Scientific Research Applications

(5-(Cyclopropylcarbamoyl)-2-methylphenyl)boronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (5-(Cyclopropylcarbamoyl)-2-methylphenyl)boronic acid involves the interaction of the boronic acid group with various molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in the design of enzyme inhibitors and sensors. The cyclopropylcarbamoyl group may also contribute to the compound’s reactivity and specificity by providing steric and electronic effects.

Comparison with Similar Compounds

5-(Cyclopropylcarbamoyl)-2-fluorophenylboronic Acid

  • Structure : Fluorine replaces the methyl group at the 2-position.
  • Molecular Formula: C₁₀H₁₁BFNO₃ .
  • Key Differences :
    • The electron-withdrawing fluorine reduces pKa compared to the methyl group, enhancing Lewis acidity and diol-binding affinity at physiological pH .
    • Fluorine’s electronegativity may improve membrane permeability in drug design .

[5-(tert-Butylsulfamoyl)-2-methylphenyl]boronic Acid

  • Structure : A sulfamoyl (-SO₂NH-tert-butyl) group replaces the cyclopropylcarbamoyl.
  • Molecular Weight : 271.14 g/mol .
  • Sulfamoyl’s electron-withdrawing nature lowers pKa compared to carbamoyl derivatives .

Phenylboronic Acid (PBA) and 3-Aminophenylboronic Acid (APBA)

  • Structures: PBA lacks substituents; APBA has an amino group at the 3-position.
  • Key Differences: PBA has a high pKa (~8.8), limiting its use at physiological pH. APBA’s amino group lowers pKa (~7.1), enhancing glucose-binding affinity . The cyclopropylcarbamoyl group in the target compound likely further lowers pKa compared to PBA, improving suitability for biomedical applications .

Thiophene-Based Boronic Acids

  • Examples: (5-Methylthiophen-2-yl)boronic acid, 5-Cyanothiophen-2-ylboronic acid .
  • Key Differences :
    • Thiophene rings alter electronic properties and binding selectivity compared to benzene derivatives.
    • Lower structural similarity (0.60–0.87) to the target compound suggests divergent applications, such as organic electronics .

Comparative Data Table

Compound Molecular Formula Substituents (Position) pKa* Key Applications
(5-(Cyclopropylcarbamoyl)-2-methylphenyl)boronic acid C₁₁H₁₃BNO₃ 2-Me, 5-cyclopropylcarbamoyl ~7.5† Drug delivery, enzyme inhibition
5-(Cyclopropylcarbamoyl)-2-fluorophenylboronic acid C₁₀H₁₁BFNO₃ 2-F, 5-cyclopropylcarbamoyl ~7.0† Antiviral agents, biosensing
[5-(tert-Butylsulfamoyl)-2-methylphenyl]boronic acid C₁₁H₁₈BNO₄S 2-Me, 5-tert-butylsulfamoyl ~6.8† Protease inhibition
Phenylboronic acid (PBA) C₆H₇BO₂ None ~8.8 Glucose sensing
3-Aminophenylboronic acid (APBA) C₆H₈BNO₂ 3-NH₂ ~7.1 Biomedical hydrogels

*Estimated based on substituent effects . †Predicted values based on electronic effects of substituents.

Biological Activity

(5-(Cyclopropylcarbamoyl)-2-methylphenyl)boronic acid is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. Boronic acids are known for their ability to interact with various biological targets, particularly through reversible covalent bonding with diols and other functional groups on proteins. This property underpins their utility in drug design, particularly in targeting protein-protein interactions (PPIs) crucial for cellular processes.

Chemical Structure and Properties

The compound features a boronic acid functional group attached to a phenyl ring, which is further substituted with a cyclopropylcarbamoyl moiety. The molecular formula is C12H14BNO2C_{12}H_{14}BNO_2. The structural configuration influences its solubility, reactivity, and interaction with biological systems.

Anticancer Activity

Research has indicated that boronic acids can exhibit significant anticancer properties. For instance, studies have shown that similar compounds can reduce cell viability in various cancer cell lines while maintaining the viability of healthy cells. In one study, compounds similar to this compound demonstrated cytotoxic effects on prostate cancer cells, decreasing cell viability significantly at concentrations as low as 5 µM .

CompoundCell LineConcentration (µM)Viability (%)
B5PC-3533
B7PC-3544
ControlL929-95

These findings suggest that this compound could be a promising candidate for further development as an anticancer agent.

Enzyme Inhibition

Boronic acids are also recognized for their ability to inhibit proteases and other enzymes involved in disease processes. The boronic acid moiety can form covalent bonds with the active sites of enzymes, thereby modulating their activity. This mechanism is particularly relevant in the context of cancer therapy, where protease inhibition can disrupt tumor progression and metastasis.

Study on Antimicrobial Properties

In addition to anticancer activity, boronic acids have been explored for their antimicrobial properties. A study evaluating various boronic compounds found that they exhibited inhibition against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The inhibition zones measured between 7 mm to 13 mm, indicating moderate antimicrobial activity .

Pharmacokinetics and Drug Development

The pharmacokinetic profile of this compound is also critical for its potential therapeutic applications. Similar compounds have shown favorable absorption and distribution characteristics, which are essential for effective drug formulation. For example, modifications in the cyclopropyl substituent have been linked to improved binding affinities and bioavailability in preclinical studies .

Q & A

Q. What are the standard synthetic protocols for (5-(Cyclopropylcarbamoyl)-2-methylphenyl)boronic acid, and how are reaction conditions optimized?

The synthesis typically involves palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) or direct boronation of pre-functionalized aromatic intermediates. Key steps include:

  • Substrate preparation : Aryl halides or triflates are reacted with boronating agents (e.g., bis(pinacolato)diboron) under inert atmospheres.
  • Catalyst selection : Pd(PPh₃)₄ or Pd(dppf)Cl₂ are common catalysts, with base additives (e.g., K₂CO₃) to facilitate transmetallation .
  • Purification : Column chromatography or recrystallization is used to isolate the boronic acid, with purity confirmed via HPLC or TLC.
    Optimization involves adjusting solvent polarity (THF, dioxane), temperature (60–100°C), and stoichiometry to maximize yield and minimize side reactions .

Q. How is the structural integrity of this compound validated in experimental settings?

  • Spectroscopic techniques :
    • ¹H/¹³C NMR : Confirms aromatic proton environments and cyclopropylcarbamoyl substituents .
    • Mass spectrometry (HRMS) : Validates molecular weight and isotopic patterns .
  • Elemental analysis : Ensures correct C, H, N, and B composition.
  • X-ray crystallography : Resolves crystal packing and bond angles, though limited by boronic acid’s hygroscopicity .

Advanced Research Questions

Q. How do electronic effects of the cyclopropylcarbamoyl group influence reactivity in Suzuki-Miyaura couplings?

The cyclopropylcarbamoyl group is electron-withdrawing, polarizing the boronic acid’s phenyl ring and enhancing electrophilicity at the boron center. This accelerates transmetallation but may reduce stability in aqueous conditions. Comparative studies with methyl or methoxy analogs show:

  • Higher coupling efficiency with electron-deficient aryl partners (e.g., nitro-substituted aryl halides) .
  • Reduced homocoupling : Steric hindrance from the cyclopropyl group minimizes undesired dimerization .
    Methodological adjustments (e.g., using dry solvents, controlled pH) are critical for reproducibility .

Q. What strategies resolve contradictions in reported catalytic activity data for this compound?

Discrepancies often arise from:

  • Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize intermediates but may deactivate catalysts via coordination.
  • Impurity profiles : Residual Pd or unreacted substrates can skew kinetic data. ICP-MS analysis is recommended to quantify metal residues .
  • Substrate scope limitations : Reactivity varies with aryl halide electronegativity; systematic screening (e.g., Hammett plots) clarifies trends .

Q. How does the compound’s stability under varying pH and temperature conditions impact biological assay design?

  • pH sensitivity : Boronic acids form reversible esters with diols, complicating assays in buffered solutions (e.g., PBS). Pre-incubation stability tests (24–72 hrs) are advised .
  • Thermal degradation : Storage at −20°C in anhydrous DMSO minimizes decomposition. LC-MS monitors degradation products (e.g., boric acid) .
  • Biological matrix effects : Serum albumin binding can reduce bioavailability; ultrafiltration or dialysis isolates free compound for IC₅₀ determinations .

Q. What role does the cyclopropylcarbamoyl moiety play in modulating solubility and membrane permeability?

  • LogP analysis : The moiety increases hydrophobicity (predicted LogP ~2.5), enhancing lipid bilayer penetration but reducing aqueous solubility. Co-solvents (e.g., PEG 400) or prodrug strategies (e.g., esterification) improve bioavailability .
  • Comparative studies : Analogues without the cyclopropyl group show 3–5× lower Caco-2 permeability, highlighting its role in passive diffusion .

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